5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine

Synthetic methodology Nucleophilic aromatic substitution Regioselectivity

5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is the essential regioisomer for constructing bioactive [1,2,4]triazolo[4,3-a]pyrazines. The 5-chloro substitution is a critical determinant of synthetic utility and pharmacological activity; 8-substituted isomers are inactive. Amination yields antimalarial leads with antiplasmodial IC50 values of 9.90–23.30 µM. The scaffold enables potent dual c-Met/VEGFR-2 inhibitors (c-Met IC50 = 26.00 nM) and sub-nanomolar PARP1 inhibitors (IC50 < 4.1 nM) active against BRCA-mutant cancer cells. Do not substitute with regioisomers. Order the validated 5-chloro scaffold for your drug discovery program.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 63744-34-3
Cat. No. B1430858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine
CAS63744-34-3
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=C(N2C=NN=C2C=N1)Cl
InChIInChI=1S/C5H3ClN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H
InChIKeyJUOACTFGHZKVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 63744-34-3): Procurement-Ready Core Scaffold for Antimalarial and Kinase Inhibitor Programs


5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 63744-34-3) is a fused heterocyclic building block comprising a 1,2,4-triazole ring annulated to a pyrazine core, bearing a chlorine atom at the 5-position. This compound serves as a versatile synthetic intermediate for the construction of bioactive molecules, most notably within antimalarial and kinase inhibitor research programs [1]. Its chemical formula is C₅H₃ClN₄, with a molecular weight of 154.56 g/mol . The scaffold is recognized as the core structure of in vivo active antiplasmodium compounds from the Open Source Malaria project [2], and as a privileged structure for designing c-Met and VEGFR-2 kinase inhibitors [1].

5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 63744-34-3): Why Regioisomeric Analogs Cannot Substitute


Regioisomeric and halogen-positional analogs of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine exhibit fundamentally different reactivity and biological outcomes. Specifically, the 8-halogenated regioisomer reacts via a standard ipso-substitution pathway, whereas the 6-halogenated analogue degrades without yielding any substituted product [1]. Furthermore, a clear structure-activity relationship exists: 5-substituted triazolopyrazines demonstrate antiplasmodium activity, while the corresponding 8-substituted isomers are completely inactive [2]. This regiospecificity underscores that the 5-chloro substitution is not merely a convenient handle but a critical determinant of both synthetic utility and pharmacological activity, making simple substitution with a different regioisomer or halogen placement untenable.

5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 63744-34-3): Quantified Differentiation from Analogs in Synthesis and Biology


Reactivity: 5-Chloro Enables Tele-Substitution While 6-Halo and 8-Halo Analogs Fail

In nucleophilic substitution reactions, the 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine scaffold uniquely participates in a tele-substitution pathway. Under identical reaction conditions, the 8-halogenated regioisomer yields only the standard ipso-substitution product, while the 6-halogenated analogue undergoes complete degradation without forming any substituted product [1].

Synthetic methodology Nucleophilic aromatic substitution Regioselectivity

Antimalarial Activity: 5-Substituted Scaffold Active vs. 8-Substituted Inactive

A clear positional SAR emerges within the triazolopyrazine class: 5-substituted derivatives exhibit antiplasmodium activity, whereas the corresponding 8-substituted isomers are completely inactive [1]. The 5-chloro derivative serves as the essential precursor to these active 5-substituted analogs, most notably through amine substitution yielding compounds with IC50 values of 9.90–23.30 µM against P. falciparum 3D7 [2].

Antimalarial drug discovery Structure-activity relationship Plasmodium falciparum

Kinase Inhibition: 5-Chloro Scaffold Yields Potent Dual c-Met/VEGFR-2 Inhibitors

Derivatives built upon the 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine scaffold exhibit potent dual c-Met and VEGFR-2 kinase inhibition. The optimized derivative 17l achieved a c-Met IC50 of 26.00 nM and VEGFR-2 IC50 of 2.6 µM, surpassing the activity profile of the reference compound foretinib in cellular antiproliferative assays (A549 IC50 = 0.98 µM, MCF-7 IC50 = 1.05 µM, Hela IC50 = 1.28 µM) [1].

Kinase inhibitors c-Met VEGFR-2 Anticancer

PARP1 Inhibition: 5-Chloro-Derived Triazolopyrazines Achieve Sub-Nanomolar Potency

[1,2,4]Triazolo[4,3-a]pyrazine derivatives, synthesized from the 5-chloro core, exhibit exceptionally potent PARP1 inhibition. Compounds 17m, 19a, 19c, 19e, 19i, and 19k demonstrated PARP1 IC50 values below 4.1 nM, with antiproliferative effects against BRCA-mutant cancer cells in the sub-nanomolar to low nanomolar range (MDA-MB-436 IC50 < 1.9 nM; Capan-1 IC50 < 21.6 nM) [1].

PARP1 inhibitors DNA damage repair Synthetic lethality

Antibacterial Activity: 5-Chloro-Derived Triazolopyrazines Match Ampicillin Potency

Triazolo[4,3-a]pyrazine derivatives, accessible via the 5-chloro intermediate, exhibit antibacterial activity comparable to first-line agents. Compound 2e demonstrated MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, matching the activity of ampicillin [1].

Antibacterial agents Gram-positive Gram-negative

5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 63744-34-3): Validated Application Scenarios for Procurement Decisions


Antimalarial Lead Optimization Programs

Procure 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine as the validated core scaffold for generating antimalarial leads. Amination of this 5-chloro intermediate yields analogs with antiplasmodial IC50 values of 9.90–23.30 µM against P. falciparum 3D7, with several derivatives showing no HEK293 cytotoxicity at 80 µM [1]. The 5-positional substitution is essential for activity; 8-substituted isomers are inactive [2].

c-Met/VEGFR-2 Dual Kinase Inhibitor Development

Use 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine to construct potent dual c-Met/VEGFR-2 inhibitors. Optimized derivative 17l achieves c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM, with superior antiproliferative activity against A549 (IC50 = 0.98 µM), MCF-7 (IC50 = 1.05 µM), and Hela (IC50 = 1.28 µM) cancer cells compared to foretinib [1]. The scaffold offers a structurally distinct chemotype for kinase inhibitor programs.

PARP1 Inhibitor Discovery with Resistance-Overcoming Potential

Employ the [1,2,4]triazolo[4,3-a]pyrazine scaffold, synthesized from the 5-chloro precursor, for developing sub-nanomolar PARP1 inhibitors. Derivatives achieve PARP1 IC50 < 4.1 nM and sub-nanomolar antiproliferative activity against BRCA-mutant cells (MDA-MB-436 IC50 < 1.9 nM; Capan-1 IC50 < 21.6 nM) [1]. Notably, compound 19k retains potency against resistant Capan-1 cells (IC50 < 0.3 nM), indicating potential to overcome acquired resistance mechanisms [1].

Novel Antibacterial Agent Synthesis

Utilize 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine as a key intermediate for synthesizing antibacterial triazolopyrazine derivatives. Compound 2e exhibits MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin [1]. This scaffold provides access to novel chemotypes urgently needed to combat antimicrobial resistance.

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